molecular formula C14H17N5 B494630 N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine

N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine

Cat. No.: B494630
M. Wt: 255.32g/mol
InChI Key: XNECKOPNMFWEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: Another quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Known for its antimicrobial activity.

    Levomycin: Used as an antibiotic.

    Carbadox: An antibiotic used in veterinary medicine.

Uniqueness

N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine is unique due to its triazoloquinoxaline structure, which imparts distinct pharmacological properties. Its ability to act as an A2B receptor antagonist sets it apart from other quinoxaline derivatives .

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32g/mol

IUPAC Name

N,N-diethyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C14H17N5/c1-4-18(5-2)13-14-17-16-10(3)19(14)12-9-7-6-8-11(12)15-13/h6-9H,4-5H2,1-3H3

InChI Key

XNECKOPNMFWEJN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=C3C

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=C3C

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared by the method of Example 11, utilizing 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline (the product of Example 3) as starting material in place of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline (the product of Example 2) and diethylamine as reagent in place of di-n-propylamine. The crude product obtained was recrystallized from chloroform and then from cyclohexane to afford 7.2 g. (54% yield) of pure 4-diethylamino-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 123°-125° C.
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